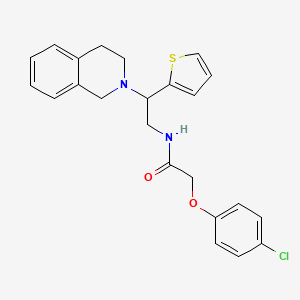

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O2S/c24-19-7-9-20(10-8-19)28-16-23(27)25-14-21(22-6-3-13-29-22)26-12-11-17-4-1-2-5-18(17)15-26/h1-10,13,21H,11-12,14-16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYWPDDAZZUVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:

Formation of the 4-chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions.

Synthesis of the dihydroisoquinoline intermediate: This involves the reduction of isoquinoline derivatives using hydrogenation or other reducing agents.

Coupling of intermediates: The final step involves coupling the 4-chlorophenoxy intermediate with the dihydroisoquinoline intermediate in the presence of a thiophene derivative, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to various reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of this compound may exhibit anticancer properties. Specifically, the compound has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor-induced immunosuppression. By inhibiting IDO, the compound enhances the effectiveness of existing cancer treatments and may help in managing tumor-specific immunosuppression .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been investigated for their effects on neurodegenerative diseases and mental health disorders. For instance, some derivatives have shown promise in reducing beta-amyloid levels in cellular models associated with Alzheimer's disease .

Study 1: Antitumor Activity

In a study focused on the anticancer effects of related compounds, it was found that certain derivatives significantly reduced tumor growth in xenograft models. The mechanism was linked to enhanced immune response due to IDO inhibition .

Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of compounds similar to 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide. The results indicated a reduction in neuroinflammation and improved cognitive functions in animal models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Heterocyclic Impact : Replacing benzothiazole with thiophene may reduce melting points and alter solubility, critical for formulation .

Halogen vs. Thiophene : The thiophene’s sulfur atom could introduce unique pharmacokinetic profiles, such as increased hepatic metabolism compared to halogenated analogs .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide , with a molecular formula of and a molecular weight of approximately 410.9 g/mol, is a novel derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Chlorophenoxy group : Known for enhancing biological activity.

- Dihydroisoquinoline moiety : Associated with various pharmacological effects.

- Thiophene ring : Contributes to diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that derivatives containing the thiophene nucleus exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains:

| Compound | Activity | Reference |

|---|---|---|

| 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea | Anti-inflammatory | |

| 2-butylthiophene | Anticancer agent precursor |

The presence of the thiophene ring in the structure is crucial for its antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds with similar structural features have shown promising results against human cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer):

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 20b | 4.37 ± 0.7 | HepG-2 |

| 20b | 8.03 ± 0.5 | A-549 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms that target specific pathways involved in tumorigenesis .

The proposed mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption : Similar to other thiophene derivatives, it may disrupt microbial membranes, leading to cell death.

- Inhibition of Key Enzymes : The dihydroisoquinoline moiety may interact with enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- In a study focused on the synthesis of thiophene derivatives, compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Another investigation into the anticancer properties revealed that structural modifications could enhance potency against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.